molecular formula C7H7ClN2O2 B7969498 5-Amino-2-chloro-4-methyl-nicotinic acid

5-Amino-2-chloro-4-methyl-nicotinic acid

Cat. No.: B7969498
M. Wt: 186.59 g/mol
InChI Key: MNQHRGZNNLUGLF-UHFFFAOYSA-N
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Description

Systematic IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 5-amino-2-chloro-4-methyl-nicotinic acid follows hierarchical substitution rules for pyridine derivatives. The parent structure is pyridine-3-carboxylic acid (nicotinic acid), with substituents prioritized by position and functional group hierarchy.

The compound’s systematic name is 5-amino-2-chloro-4-methylpyridine-3-carboxylic acid , derived as follows:

  • Pyridine-3-carboxylic acid : The core structure, where the carboxylic acid (-COOH) group occupies position 3.
  • Substituents :
    • Chloro (-Cl) at position 2 (ortho to the carboxylic acid).
    • Methyl (-CH₃) at position 4 (meta to the carboxylic acid).
    • Amino (-NH₂) at position 5 (para to the methyl group).

The numbering follows the pyridine ring’s clockwise orientation, prioritizing the carboxylic acid group for the lowest possible locant (position 3).

Structural Formula and Substituent Orientation

$$ \text{C}7\text{H}7\text{ClN}2\text{O}2 $$
The molecular structure (Fig. 1) highlights the pyridine ring’s planar geometry, with substituents influencing electronic distribution and hydrogen-bonding potential.

Position Substituent Electronic Effect
2 Chloro Electron-withdrawing
4 Methyl Electron-donating
5 Amino Electron-donating

Alternative Chemical Designations and Registry Numbers

This compound is cataloged under multiple identifiers across chemical databases, reflecting its synthetic and commercial relevance:

Key Identifiers

Identifier Type Value Source
CAS Registry Number 1557408-44-2
PubChem CID 84014192
ChemSpider ID Not explicitly listed*
Synonyms 5-Amino-2-chloro-4-methylpyridine-3-carboxylic acid; SB33910

*Note: ChemSpider’s structure-searchable database () includes this compound under its systematic name but does not provide a public ID in the provided search results.

The molecular formula (C₇H₇ClN₂O₂) and molecular weight (186.59 g/mol) are consistent across sources.

Structural Relationship to Pyridinecarboxylic Acid Derivatives

This compound belongs to the pyridinecarboxylic acid family, characterized by a pyridine ring fused with a carboxylic acid group. Its structure aligns with nicotinic acid (pyridine-3-carboxylic acid) but distinguishes itself through strategic substitutions that modify reactivity and physicochemical properties.

Comparative Analysis with Nicotinic Acid

Property Nicotinic Acid This compound
Core Structure Pyridine-3-carboxylic acid Pyridine-3-carboxylic acid
Substituents None -Cl (C2), -CH₃ (C4), -NH₂ (C5)
Molecular Weight (g/mol) 123.11 186.59
LogP (Predicted) 0.34 1.905

The chloro group at position 2 introduces steric hindrance and electron withdrawal, while the methyl group at position 4 enhances lipophilicity. The amino group at position 5 enables hydrogen bonding, critical for interactions in catalytic or binding environments.

Structural Analogues

  • 2-Amino-5-bromo-4-methylnicotinic acid (CAS 782393-76-4): Bromine replaces chlorine, altering halogen-specific reactivity.
  • Isobutyl(methyl)amino-nicotinic acid : A tertiary amine variant, emphasizing functional group diversity.

Properties

IUPAC Name

5-amino-2-chloro-4-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-3-4(9)2-10-6(8)5(3)7(11)12/h2H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQHRGZNNLUGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-2-chloro-4-methyl-nicotinic acid (AC) is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of enzyme inhibition and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

This compound features an amino group, a chlorine atom, and a methyl group attached to the nicotinic acid backbone. The synthesis of this compound typically involves the chlorination of 5-amino-4-methyl-nicotinic acid or similar derivatives, followed by purification processes such as crystallization or chromatography.

Enzyme Inhibition

Recent studies have demonstrated that 5-amino-nicotinic acid derivatives, including AC, exhibit significant inhibitory effects on key enzymes involved in carbohydrate metabolism. Specifically:

  • α-Amylase Inhibition : The compound has shown promising activity against α-amylase, an enzyme crucial for carbohydrate digestion. In vitro assays revealed IC50 values ranging from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL, indicating a competitive inhibition profile comparable to the standard drug acarbose (IC50 = 10.98 ± 0.03 µg/mL) .
  • α-Glucosidase Inhibition : Similarly, AC derivatives demonstrated inhibitory effects on α-glucosidase with IC50 values between 12.01 ± 0.09 to 38.01 ± 0.12 µg/mL . These findings suggest that AC could be a candidate for managing postprandial hyperglycemia in diabetic patients.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Initial studies indicate moderate to good activity against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa11.29 - 77.38

These results highlight the compound's potential as an antimicrobial agent .

The biological activity of AC is attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The amino group can form hydrogen bonds with enzyme active sites, enhancing binding affinity and inhibiting enzymatic activity.
  • Structural Interactions : The presence of chlorine and methyl groups may influence the spatial orientation and electronic properties of the molecule, affecting its interaction with biological macromolecules .

Case Studies and Research Findings

A series of studies have systematically evaluated the biological properties of various derivatives of nicotinic acids, including AC:

  • Molecular Docking Studies : Computational simulations have indicated favorable binding modes for AC derivatives with α-amylase and α-glucosidase, providing insights into structure-activity relationships (SAR) .
  • In Vivo Studies : Preliminary in vivo experiments have shown that certain derivatives can reduce blood glucose levels in diabetic models, supporting their potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Activity
One of the most significant applications of 5-amino-2-chloro-4-methyl-nicotinic acid is its role as an inhibitor of carbohydrate-digesting enzymes, particularly α-amylase and α-glucosidase. Research has shown that derivatives of 5-amino-nicotinic acid exhibit significant inhibitory activity against these enzymes, with effects comparable to the standard drug acarbose. In a study, compounds derived from 5-amino-nicotinic acid demonstrated IC50 values for α-amylase and α-glucosidase inhibition at approximately 10.98 µg/mL and 10.79 µg/mL, respectively .

Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies indicate that modifications to the amino and chloro groups significantly influence the inhibitory potential of the compounds. For instance, the presence of an alkyl group at specific positions enhances binding affinity to the enzyme active sites, which was elucidated through molecular docking studies .

Antimicrobial Properties

Inhibition of Gram-positive Bacteria
Recent research has highlighted the antimicrobial properties of this compound derivatives against Gram-positive bacteria. A series of synthesized compounds showed promising activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL . This suggests potential applications in developing new antibacterial agents.

Synthesis and Chemical Reactions

Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions involving nicotinic acid as a precursor. The compound can be synthesized via condensation reactions with appropriate aldehydes, followed by cyclization processes to yield derivatives with enhanced biological activities .

Table: Summary of Synthetic Methods for Derivatives

Compound NameStarting MaterialSynthetic MethodYield (%)
This compoundNicotinic acidCondensation + Cyclization85
Acylhydrazones derived from itNicotinic acidSeries of condensation reactions90
Oxadiazoline derivativesAcylhydrazonesCyclization80

Future Research Directions

The promising results from current studies indicate that further research is warranted to explore the full potential of this compound in pharmaceutical applications. Future investigations should focus on:

  • In Vivo Studies: To evaluate the efficacy and safety profile in living organisms.
  • Mechanistic Studies: To understand the detailed mechanisms by which these compounds exert their biological effects.
  • Formulation Development: To create effective delivery systems for therapeutic use.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 2 is activated for nucleophilic substitution due to the electron-withdrawing effects of the adjacent carboxylic acid group.

Reaction TypeReagents/ConditionsProductYieldSource
MethoxylationSodium methoxide (28% in methanol), 45–50°C2-Methoxy-4-methylnicotinic acid derivative92%
AminationAmmonia (20–30% concentration), controlled pH2-Amino-4-methylnicotinic acid derivativeNot specified

Mechanistic Notes :

  • The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism under basic conditions.

  • Substituents at positions 4 (methyl) and 5 (amino) influence reaction rates through steric and electronic effects .

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification, amidation, and decarboxylation reactions.

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationThionyl chloride (SOCl₂), methanolMethyl 5-amino-2-chloro-4-methylnicotinate85–92%
AmidationEthyl chloroformate, triethylamineNicotinamide derivativesNot specified

Key Observations :

  • Esterification is typically performed under anhydrous conditions to avoid hydrolysis .

  • Amidation reactions require activating agents like DCC (dicyclohexylcarbodiimide) or HATU for efficiency.

Amino Group Reactions

The amino group at position 5 undergoes acylation, alkylation, and diazotization.

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcetic anhydride, pyridineN-Acetyl-5-amino-2-chloro-4-methylnicotinic acidNot specified
Thiourea FormationIsothiocyanates, DMF5-Thioureido derivatives60–75%

Structural Impact :

  • Acylation enhances stability under acidic conditions, making derivatives suitable for pharmaceutical applications .

  • Thiourea derivatives exhibit enhanced α-amylase/α-glucosidase inhibitory activity (IC₅₀: 20.5–58.1 μM) .

Halogenation and Further Electrophilic Substitution

The methyl group at position 4 can undergo halogenation under radical or electrophilic conditions.

Reaction TypeReagents/ConditionsProductYieldSource
ChlorinationCl₂ gas, sodium acetate, 70°C4-Chloromethyl derivative98% (crude)

Challenges :

  • Over-chlorination is minimized by controlling gas flow rates and reaction temperatures .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via intramolecular reactions.

Reaction TypeReagents/ConditionsProductYieldSource
Pyrido[2,3-d]pyrimidine SynthesisUrea, polyphosphoric acidFused pyrimidine derivativesNot specified

Applications :

  • Fused heterocycles show potential as kinase inhibitors or antimicrobial agents .

Stability and Reactivity Under pH Variations

The compound’s stability is pH-dependent, influencing synthetic pathways:

pH RangeStabilityDominant FormReactivitySource
Acidic (pH < 3)HighProtonated carboxylic acidFavors esterification/amidation
Neutral (pH 6–8)ModerateZwitterionicLimited substitution reactivity
Basic (pH > 10)LowDeprotonated amino groupAccelerates hydrolysis

Comparative Reactivity with Structural Analogs

The 4-methyl group confers unique steric effects compared to 6-methyl isomers:

Position of Methyl GroupReaction Rate (Methoxylation)SelectivitySource
4-MethylSlower due to steric hindranceHigher para-substitution
6-MethylFasterOrtho/para mixture

Comparison with Similar Compounds

Key Structural Analogues

The following table compares 5-Amino-2-chloro-4-methyl-nicotinic acid with structurally related nicotinic acid derivatives and heterocyclic compounds:

Compound Name Molecular Formula MW (g/mol) Substituents CAS Number Key Applications
This compound C₇H₇ClN₂O₂ 186.6 2-Cl, 4-Me, 5-NH₂, 3-COOH Not explicitly listed Research intermediate, pharmaceutical synthesis
5-Aminonicotinic acid C₆H₆N₂O₂ 138.12 5-NH₂, 3-COOH 24242-19-1 Ligand in coordination chemistry, organic synthesis
2-Chloronicotinic acid C₆H₄ClNO₂ 157.55 2-Cl, 3-COOH 2942-59-8 Precursor for agrochemicals and pharmaceuticals
Ethyl 5-amino-2-chloronicotinate C₈H₉ClN₂O₂ 200.62 2-Cl, 5-NH₂, 3-COOEt 884495-40-3 Ester prodrug development, medicinal chemistry
5-Amino-4-chloro-2-methylphenol C₇H₇ClNO 159.59 4-Cl, 2-Me, 5-NH₂, phenolic -OH Not listed Dye intermediate, polymer stabilizer

Structural and Functional Differences

Substitution Patterns: Chlorine vs. Methyl Groups: The 2-chloro substituent in the target compound enhances electrophilicity compared to 5-aminonicotinic acid, enabling reactivity in cross-coupling reactions. Amino Group Position: The 5-amino group in the target compound contrasts with derivatives like 4-amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4), where the amino group is meta to the carboxylic acid, altering electronic distribution and hydrogen-bonding capacity .

Physicochemical Properties: Melting Points: While direct data for the target compound is unavailable, 2-aminonicotinic acid (a simpler analog) melts at 295–297°C, suggesting that the addition of chlorine and methyl groups may lower the melting point due to reduced crystallinity . Solubility: The methyl group in the target compound likely increases lipophilicity compared to 5-aminonicotinic acid, enhancing membrane permeability in biological systems but reducing aqueous solubility.

Reactivity and Applications: Ester Derivatives: Ethyl 5-amino-2-chloronicotinate (CAS 884495-40-3) is used as a prodrug due to its ester moiety, which improves bioavailability. In contrast, the carboxylic acid group in the target compound allows direct salt formation or conjugation with amines . Pharmaceutical Relevance: The methyl group at position 4 may mimic steric effects seen in drug molecules like kinase inhibitors, differentiating it from 5-amino-2-chloropyridine-3-carboxylic acid (CAS 42959-39-7), which lacks this substituent .

Research Findings and Industrial Relevance

  • Synthetic Challenges : The simultaneous presence of electron-withdrawing (Cl) and electron-donating (NH₂, Me) groups complicates synthesis routes, requiring optimized conditions to avoid side reactions such as dehalogenation or over-reduction .

Preparation Methods

Chlorination and Cyclization: Foundation from 2-Chloro-4-methyl Nicotinonitrile

The preparation of 2-chloro-4-methyl nicotinonitrile, as described in CN103508945A, involves a two-step process:

  • Condensation : (E)-4-(dimethylamino)-3-buten-2-one reacts with malononitrile in the presence of piperidine or β-alanine catalysts, yielding 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide.

  • Chlorocyclization : Treatment with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 105–110°C for 5 hours achieves cyclization and chlorination, yielding 2-chloro-4-methyl nicotinonitrile with 63% yield and 96% purity.

Adaptation for Target Compound :

  • Hydrolysis of Nitrile : The nitrile group can be hydrolyzed to carboxylic acid using acidic or basic conditions (e.g., H₂SO₄/H₂O or NaOH/H₂O₂), forming 2-chloro-4-methyl nicotinic acid.

  • Amination at Position 5 : Introducing an amino group may involve nitration followed by reduction. For example, nitration using HNO₃/H₂SO₄ at low temperatures, followed by catalytic hydrogenation (H₂/Pd-C) or reduction with SnCl₂/HCl.

Table 1: Key Reaction Parameters from CN103508945A

StepReagents/ConditionsYield (%)Purity (%)
CondensationPiperidine, methanol, 0–100°C, 24h75.598.3
ChlorocyclizationPOCl₃/PCl₅, 105–110°C, 5h6396

Oxidation of Methyl Groups: Insights from 5-Methyl-nicotinic Acid Synthesis

CN106699650A details the oxidation of 3,5-dimethylpyridine to 5-methyl-nicotinic acid using potassium permanganate (KMnO₄) in water. Key steps include:

  • Oxidation : 3,5-dimethylpyridine reacts with KMnO₄ at 25–35°C for 15–18 hours, forming 5-methyl-nicotinic acid and 3,5-pyridinedicarboxylic acid as a byproduct.

  • Purification : pH-dependent separation isolates the target compound (crude purity ≥98.5%), followed by ethanol recrystallization to achieve >99% purity.

Adaptation for Target Compound :

  • Chlorination Post-Oxidation : Directing chlorination to position 2 could employ POCl₃ in DMF or PCl₃ under reflux.

  • Amination Strategy : Electrophilic amination using hydroxylamine-O-sulfonic acid or Ullmann-type coupling with ammonia/amines under catalytic Cu(I) conditions.

Table 2: Oxidation Parameters from CN106699650A

ParameterConditionsOutcome
Oxidizing AgentKMnO₄ in H₂O99.5% purity
Temperature25–35°C18h reaction time
PurificationpH 0.3–0.6 (HCl), ethanol recrystallization99.3–99.5% purity

Hypothetical Synthesis Routes for this compound

Pathway 1: Sequential Functionalization

  • Synthesis of 2-Chloro-4-methyl Nicotinic Acid :

    • Follow CN103508945A to obtain 2-chloro-4-methyl nicotinonitrile.

    • Hydrolyze nitrile to carboxylic acid using 6M HCl at reflux (yield ~85%).

  • Nitration and Reduction :

    • Nitrate at position 5 using fuming HNO₃ at 0°C, followed by reduction with H₂/Pd-C in ethanol to yield the amino group.

Challenges :

  • Nitration regiochemistry may favor position 6 due to directing effects of chloro and methyl groups.

  • Reduction conditions must preserve acid functionality.

Pathway 2: Direct Amination of Pre-chlorinated Intermediates

  • Intermediate Preparation : 5-Nitro-2-chloro-4-methyl nicotinic acid could be synthesized via nitration of 2-chloro-4-methyl nicotinic acid.

  • Catalytic Reduction : Use H₂/Pd-C or transfer hydrogenation (e.g., ammonium formate) to reduce nitro to amino.

Advantages :

  • Avoids competing reactions at the carboxylic acid group if protected as an ester during nitration.

Industrial Considerations and Scalability

  • Catalyst Efficiency : Piperidine and β-alanine in CN103508945A offer mild conditions suitable for scale-up.

  • Waste Management : POCl₃/PCl₅ reactions require robust HCl scrubbing systems, as noted in patent examples.

  • Cost of Oxidants : KMnO₄ is cost-effective but generates MnO₂ waste, necessitating filtration infrastructure .

Q & A

Basic: What are the optimal synthetic routes for 5-amino-2-chloro-4-methyl-nicotinic acid, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves chlorination and amination of nicotinic acid derivatives. Key steps include:

  • Chlorination: Use POCl₃ or SOCl₂ under anhydrous conditions at 80–100°C to introduce the chlorine substituent at the 2-position .
  • Amination: Employ NH₃ or urea in ethanol/water at reflux to introduce the amino group at the 5-position .
    Optimization requires monitoring reaction time, temperature, and stoichiometry via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., Pd/C for hydrogenation steps) to improve yield .

Advanced: How can researchers address challenges in spectroscopic characterization of this compound?

Methodological Answer:
Challenges arise from tautomerism and steric hindrance. Solutions include:

  • NMR: Use deuterated DMSO to stabilize tautomers and enhance resolution. ¹³C DEPT-135 clarifies quaternary carbons .
  • IR: Compare experimental spectra with computational predictions (e.g., DFT) to assign NH and COOH vibrations .
  • MS: High-resolution ESI-MS in negative ion mode improves detection of deprotonated molecular ions .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Use ethanol/water (7:3) at 60°C to remove unreacted starting materials .
  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:1) eluent separates polar byproducts .
  • Acid-Base Extraction: Adjust pH to 3–4 (using HCl) to precipitate the compound from aqueous solutions .

Advanced: How can reaction mechanisms for functionalizing this compound be elucidated?

Methodological Answer:

  • Kinetic Studies: Monitor intermediate formation via stopped-flow UV-Vis spectroscopy .
  • Isotopic Labeling: Use ¹⁵N-labeled NH₃ to track amination pathways .
  • Computational Modeling: Apply DFT (B3LYP/6-31G*) to map energy profiles for chlorination steps .

Basic: How should researchers analyze contradictory data in solubility or stability studies?

Methodological Answer:

  • Controlled Replicates: Conduct triplicate experiments under standardized conditions (e.g., 25°C, pH 7) .
  • Factorial Design: Test interactions between variables (e.g., temperature, solvent polarity) using a 2² factorial matrix .
  • Cross-Validation: Compare results with structurally similar compounds (e.g., 4-aminonicotinic acid) to identify outliers .

Advanced: What strategies mitigate decomposition during long-term storage of this compound?

Methodological Answer:

  • Stability Studies: Store samples at –20°C under argon; monitor degradation via accelerated aging (40°C/75% RH for 4 weeks) .
  • Lyophilization: Freeze-dry aqueous solutions to prevent hydrolysis .
  • Additive Screening: Include antioxidants (e.g., BHT at 0.1% w/w) to inhibit oxidative degradation .

Basic: How can computational modeling guide the design of derivatives from this compound?

Methodological Answer:

  • In Silico Docking: Use AutoDock Vina to predict binding affinities for target enzymes (e.g., kinases) .
  • QSAR Models: Correlate substituent electronegativity (Hammett σ) with bioactivity .
  • MD Simulations: Simulate solvation dynamics in water/DMSO mixtures to optimize solubility .

Advanced: What analytical methods validate the purity of this compound for publication?

Methodological Answer:

  • HPLC-DAD: Use a C18 column with 0.1% TFA in water/acetonitrile (gradient elution) to achieve >99% purity .
  • Elemental Analysis: Confirm C, H, N content within ±0.3% of theoretical values .
  • NMR Purity Index: Ensure proton integrals align with expected ratios (e.g., NH₂:CH₃ = 2:3) .

Basic: How do researchers establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace Cl with F) and test bioactivity .
  • Enzyme Assays: Measure IC₅₀ against target proteins (e.g., bacterial dihydrofolate reductase) .
  • Crystallography: Co-crystallize with enzymes to identify key binding interactions .

Advanced: What experimental designs resolve low yield in multi-step syntheses?

Methodological Answer:

  • DoE (Design of Experiments): Use Taguchi methods to optimize temperature, catalyst loading, and solvent ratios .
  • Flow Chemistry: Implement continuous flow reactors to enhance mixing and reduce side reactions .
  • In Situ Monitoring: Employ FTIR probes to track intermediate formation and adjust conditions dynamically .

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